(1-Furan-2-yl-ethyl)-(1-phenyl-but-3-enyl)-amine
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Overview
Description
(1-Furan-2-yl-ethyl)-(1-phenyl-but-3-enyl)-amine is an organic compound that features a furan ring and a phenyl group connected by an ethyl and butenyl chain, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Furan-2-yl-ethyl)-(1-phenyl-but-3-enyl)-amine can be achieved through several synthetic routes. One common method involves the reaction of furan-2-yl-ethanol with phenylbutenylamine under acidic conditions to facilitate the formation of the desired amine. The reaction typically requires a catalyst such as palladium on carbon and is carried out under an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reagent concentrations, which are crucial for optimizing the production process.
Chemical Reactions Analysis
Types of Reactions
(1-Furan-2-yl-ethyl)-(1-phenyl-but-3-enyl)-amine undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.
Reduction: The phenylbutenyl group can be reduced to phenylbutyl derivatives.
Substitution: Electrophilic substitution reactions can occur on the furan ring, leading to halogenated or nitrated products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction reactions.
Substitution: Halogenation can be achieved using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Furan-2-carboxylic acid derivatives.
Reduction: Phenylbutyl derivatives.
Substitution: Halogenated or nitrated furan derivatives.
Scientific Research Applications
(1-Furan-2-yl-ethyl)-(1-phenyl-but-3-enyl)-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential therapeutic effects, including anticholinesterase activity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (1-Furan-2-yl-ethyl)-(1-phenyl-but-3-enyl)-amine involves its interaction with specific molecular targets. For example, its anticholinesterase activity is attributed to its ability to inhibit the enzyme acetylcholinesterase, which is crucial for the breakdown of acetylcholine in the nervous system. This inhibition leads to increased levels of acetylcholine, which can enhance neurotransmission .
Comparison with Similar Compounds
Similar Compounds
N-(1-Furan-2-yl-ethyl)-2-(2-nitro-phenoxy)-N-pyridin-2-yl-acetamide: Similar in structure but contains additional nitro and pyridinyl groups.
2-(1-Furan-2-yl-ethyl)-2H-pyrazol-3-ylamine: Contains a pyrazole ring instead of a phenyl group.
Uniqueness
(1-Furan-2-yl-ethyl)-(1-phenyl-but-3-enyl)-amine is unique due to its combination of a furan ring and a phenylbutenyl group, which imparts distinct chemical and biological properties
Biological Activity
(1-Furan-2-yl-ethyl)-(1-phenyl-but-3-enyl)-amine is a compound of interest due to its unique structural features, which include a furan ring and a phenyl group. This compound has been studied for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The chemical formula for this compound is C17H21NO with a molecular weight of approximately 255.36 g/mol. The compound features:
- Furan ring : A five-membered aromatic ring containing oxygen.
- Phenyl group : A six-membered aromatic ring that enhances the compound's stability and reactivity.
- Alkene chain : The butenyl segment contributes to the compound's reactivity.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial properties. It has been investigated for its potential to inhibit bacterial growth, particularly against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values suggest moderate to good activity against various strains, comparable to established antimicrobial agents.
Anticholinesterase Activity
The compound has shown promise as an anticholinesterase agent, which is significant for treating conditions like Alzheimer's disease. Its mechanism involves the inhibition of the enzyme acetylcholinesterase, leading to increased levels of acetylcholine in the synaptic cleft, thereby enhancing neurotransmission.
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The furan and phenyl groups facilitate binding to active sites on enzymes such as acetylcholinesterase.
- Receptor Modulation : The compound may also modulate receptor functions by interacting with their binding pockets, influencing various signaling pathways.
Case Studies
Several studies have focused on the biological activity of compounds similar to this compound:
- Tyrosinase Inhibition : Related furan derivatives have been evaluated for their inhibitory effects on mushroom tyrosinase, a key enzyme in melanin production. These studies have demonstrated that specific structural modifications can enhance inhibitory potency, suggesting a structure–activity relationship that could be explored further for developing new inhibitors .
- Antimicrobial Studies : A study assessing various furan derivatives found that certain substitutions significantly improved antimicrobial activity against a range of pathogens, indicating that this compound may share similar properties .
Data Summary
Properties
IUPAC Name |
N-[1-(furan-2-yl)ethyl]-1-phenylbut-3-en-1-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO/c1-3-8-15(14-9-5-4-6-10-14)17-13(2)16-11-7-12-18-16/h3-7,9-13,15,17H,1,8H2,2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWKSNHQEOUOGQF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CO1)NC(CC=C)C2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10389858 |
Source
|
Record name | (1-Furan-2-yl-ethyl)-(1-phenyl-but-3-enyl)-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10389858 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
436088-63-0 |
Source
|
Record name | (1-Furan-2-yl-ethyl)-(1-phenyl-but-3-enyl)-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10389858 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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